molecular formula C35H37N5O7 B7909349 N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide

Cat. No.: B7909349
M. Wt: 639.7 g/mol
InChI Key: UUBWKPGYPWDWSR-PJVXNOKFSA-N
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Description

N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is a complex organic compound with a unique structure that includes a purine base and a peroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide involves multiple steps, including the formation of the oxolan ring and the attachment of the purine base. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different peroxides, while reduction can produce various alcohols or amines .

Scientific Research Applications

N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The peroxy group can generate reactive oxygen species, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[9-[(2R,4S,5S)-4-amino-5-[[(tert-butyldimethylsilyl)oxy]methyl]-2-tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purine-2-yl]isobutyramide
  • 2-Methoxy-N-{[(2R,4S,5S)-5-(4-morpholinylmethyl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}acetamide

Uniqueness

N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is unique due to its specific combination of a purine base and a peroxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N5O7/c1-22(2)31(42)38-33-37-30-28(32(43)39-33)36-21-40(30)27-20-26(41)29(46-27)35(44-3,47-45-4)34(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,26-27,29,41H,20H2,1-4H3,(H2,37,38,39,42,43)/t26-,27+,29-,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBWKPGYPWDWSR-PJVXNOKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)C(C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(OC)OOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)C(C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(OC)OOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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